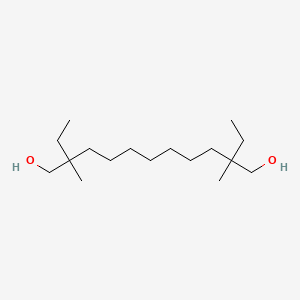
2,10-Diethyl-2,10-dimethyl-1,11-undecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Diethyl-2,10-dimethyl-1,11-undecanediol is an organic compound with the molecular formula C17H36O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes ethyl and methyl groups attached to the second and tenth carbon atoms, respectively. It is used in various chemical and industrial applications due to its specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Diethyl-2,10-dimethyl-1,11-undecanediol typically involves multi-step organic reactions. One common method is the alkylation of 1,11-undecanediol with ethyl and methyl halides in the presence of a strong base such as sodium hydride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is usually purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alkanes or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,10-Diethyl-2,10-dimethyl-1,11-undecanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,10-Diethyl-2,10-dimethyl-1,11-undecanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The ethyl and methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1,11-Undecanediol
- 2,10-Dimethyl-1,11-undecanediol
- 2,10-Diethyl-1,11-undecanediol
Comparison: 2,10-Diethyl-2,10-dimethyl-1,11-undecanediol is unique due to the presence of both ethyl and methyl groups at specific positions on the carbon chain This structural feature distinguishes it from other similar compounds, which may only have one type of alkyl group or different substitution patterns
Eigenschaften
CAS-Nummer |
85018-66-2 |
|---|---|
Molekularformel |
C17H36O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
2,10-diethyl-2,10-dimethylundecane-1,11-diol |
InChI |
InChI=1S/C17H36O2/c1-5-16(3,14-18)12-10-8-7-9-11-13-17(4,6-2)15-19/h18-19H,5-15H2,1-4H3 |
InChI-Schlüssel |
BGVXIKLZWFTQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCCCCCCC(C)(CC)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




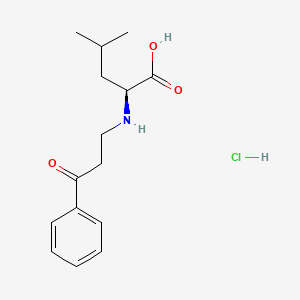
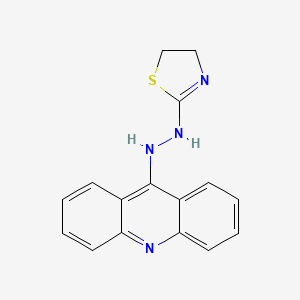


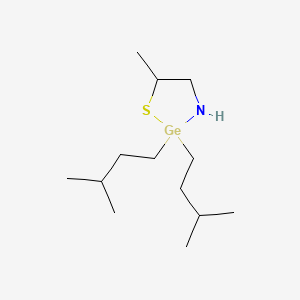

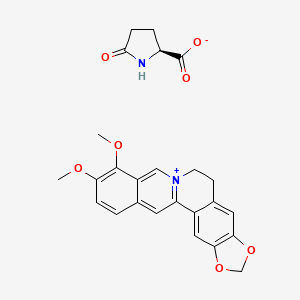
![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)

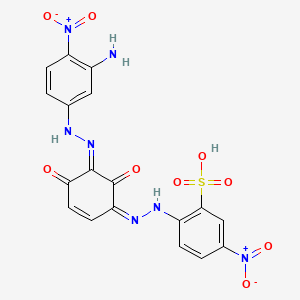
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)

